molecular formula C17H22ClN3O2 B4139359 N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

Cat. No. B4139359
M. Wt: 335.8 g/mol
InChI Key: KIWRRIWHSZAOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects. In

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in inflammation and pain. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. These effects suggest that N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide may have broad therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is its broad range of pharmacological activities. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer effects, making it a promising candidate for the treatment of a variety of diseases. Additionally, the synthesis method has been optimized for large-scale production, making it suitable for industrial applications. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate its pharmacological properties.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide. One direction is to further investigate its mechanism of action to better understand its pharmacological properties. Another direction is to explore its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new formulations and drug delivery systems may enhance its efficacy and reduce side effects. Finally, the development of analogs with improved pharmacological properties may lead to the discovery of new drugs with broad therapeutic applications.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, it has been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. These findings suggest that N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide may have broad therapeutic applications.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-10-6-7-11(8-12(10)18)19-16(22)9-15-17(23)21-14-5-3-2-4-13(14)20-15/h6-8,13-15,20H,2-5,9H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWRRIWHSZAOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Reactant of Route 3
N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.